6-amino-N-ethylpyridine-3-carboxamide
Description
Historical Context and Discovery
The development of this compound is intrinsically linked to the broader historical evolution of pyridine chemistry, which began in the mid-nineteenth century with groundbreaking discoveries that established the foundation for modern heterocyclic chemistry. The earliest documented reference to pyridine compounds is attributed to Scottish scientist Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones. Anderson separated from this oil a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later in 1851. He described this compound as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils.
The nomenclature of pyridine derivatives, including compounds like this compound, stems from Anderson's original naming convention. Owing to its flammability, Anderson named the new substance pyridine, derived from the Greek word πῦρ (pyr) meaning fire. The suffix "idine" was added in compliance with chemical nomenclature standards of the time, similar to toluidine, to indicate a cyclic compound containing a nitrogen atom. This historical foundation established the systematic approach to naming pyridine derivatives that continues to influence modern nomenclature for compounds such as this compound.
The structural determination of pyridine compounds progressed significantly in the decades following their discovery. Wilhelm Körner in 1869 and James Dewar in 1871 suggested that, in analogy between quinoline and naphthalene, the structure of pyridine is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This fundamental structural understanding was later confirmed through experimental validation when pyridine was reduced to piperidine with sodium in ethanol. The first synthesis of a heteroaromatic compound was achieved in 1876 when William Ramsay combined acetylene and hydrogen cyanide into pyridine in a red-hot iron-tube furnace.
The evolution of synthetic methodologies for pyridine derivatives reached a significant milestone in 1881 when Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a beta-keto acid (often acetoacetate), an aldehyde (often formaldehyde), and ammonia or its salt as the nitrogen donor. This method first produces a double hydrogenated pyridine, which is subsequently oxidized to the corresponding pyridine derivative. Emil Knoevenagel demonstrated that asymmetrically substituted pyridine derivatives could be produced using this process, expanding the synthetic possibilities for compounds like this compound.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the pyridine-3-carboxamide class of compounds. This compound exemplifies the structural diversity achievable within heterocyclic frameworks, particularly those containing nitrogen-containing six-membered rings. The presence of both amino and carboxamide functional groups within the pyridine ring system creates multiple sites for chemical reactivity and potential biological interaction, making it a valuable scaffold for further chemical modification and development.
The molecular structure of this compound, as documented in chemical databases, reveals key structural features that contribute to its chemical significance. The compound possesses the International Union of Pure and Applied Chemistry name this compound, with the molecular formula C8H11N3O and a computed molecular weight of 165.19 grams per mole. The InChI representation InChI=1S/C8H11N3O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H2,9,11)(H,10,12) provides a standardized description of its connectivity.
The structural characteristics of this compound place it within a broader category of biologically relevant compounds. Pyridine-3-carboxamide derivatives have demonstrated significant potential in various therapeutic applications, particularly as cannabinoid receptor agonists for analgesic purposes. The structure-activity relationship studies of pyridine-3-carboxamide series have revealed important insights into the molecular determinants of biological activity within this compound class. The identification of specific analogues within this series that demonstrate efficacy in inflammatory pain models underscores the therapeutic potential inherent in the pyridine-3-carboxamide scaffold.
Recent synthetic developments have further enhanced the significance of compounds like this compound in modern organic chemistry. Advanced methodologies for the formal cross-coupling of amines and carboxylic acids to form carbon-carbon bonds have expanded the synthetic accessibility of pyridine-3-carboxamide derivatives. These developments utilize nickel-catalyzed reductive cross-coupling conditions that enable the union of simple and complex substrates in good to excellent yields, facilitating the preparation of diverse pyridine-3-carboxamide analogues including those with amino substitutions.
Overview of Pyridine-3-carboxamide Derivatives
The pyridine-3-carboxamide family represents a diverse and therapeutically significant class of heterocyclic compounds, with this compound serving as a representative example of the structural complexity achievable within this framework. The systematic study of pyridine-3-carboxamide derivatives has revealed numerous compounds with distinct biological activities and chemical properties, establishing this class as an important focus for pharmaceutical and materials science research.
Within the broader context of pyridine-3-carboxamide chemistry, several structurally related compounds provide important comparative insights. The compound 6-aminopyridine-3-carboxamide (also known as 6-aminonicotinamide) represents a simpler analogue lacking the N-ethyl substitution present in this compound. This simpler derivative has been extensively studied for its biochemical properties as a protein synthesis inhibitor, vitamin B3 antagonist, and modulating agent in chemotherapy treatment for various types of cancer. The structural comparison between these compounds highlights the impact of N-alkyl substitution on biological activity and chemical properties.
The therapeutic potential of pyridine-3-carboxamide derivatives extends to antimicrobial applications, as demonstrated by recent research focusing on novel pyridine-3-carboxamide analogues for treating bacterial wilt in tomatoes caused by Ralstonia solanacearum. These studies have identified specific structural requirements for biological activity, showing that the positions and types of substituents on the aromatic rings strongly influence antimicrobial efficacy. The structure-activity relationship analysis revealed that compounds with specific substitution patterns, such as chloro groups at para positions and hydroxyl groups at ortho positions, demonstrate exceptional effectiveness against bacterial pathogens.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C8H11N3O | 165.19 g/mol | Amino group at position 6, N-ethyl carboxamide at position 3 |
| 6-aminopyridine-3-carboxamide | C6H7N3O | 137.14 g/mol | Amino group at position 6, unsubstituted carboxamide at position 3 |
| 6-amino-4-methyl-nicotinamide | C7H9N3O | 151.17 g/mol | Amino group at position 6, methyl group at position 4 |
| Ethyl 6-amino-4-hydroxy-2-methylnicotinate | C9H12N2O3 | 196.20 g/mol | Amino group at position 6, ethyl ester functionality |
The synthetic accessibility of pyridine-3-carboxamide derivatives has been significantly enhanced through the development of novel condensing reagents and methodologies. Pyridine-3-carboxylic anhydride has emerged as a versatile, practical, and inexpensive reagent for condensation reactions, enabling the preparation of carboxylic esters and carboxamides from various carboxylic acids. This methodology employs 4-(dimethylamino)pyridine as an activator and achieves good to high yields under mild conditions using simple experimental procedures. The protocol has demonstrated applicability to gram-scale synthesis, with by-products being easily removed through simple aqueous workup procedures.
Scope and Objectives of the Research
The comprehensive study of this compound encompasses multiple research objectives aimed at understanding its chemical properties, synthetic accessibility, and potential applications within the broader context of heterocyclic chemistry. The primary scope of this research involves the detailed characterization of the compound's structural features, examination of its chemical reactivity patterns, and assessment of its relationship to other members of the pyridine-3-carboxamide family.
One fundamental objective centers on the detailed structural analysis of this compound, utilizing computational chemistry methods and experimental data to understand its three-dimensional conformation and electronic properties. The compound's PubChem entry provides essential baseline data, including its two-dimensional structure depiction and three-dimensional conformer models. These structural representations serve as the foundation for understanding the compound's chemical behavior and potential intermolecular interactions.
The research scope extends to investigating the synthetic pathways available for preparing this compound and related derivatives. Recent advances in cross-coupling methodologies have opened new possibilities for constructing carbon-carbon bonds between amine and carboxylic acid building blocks. These methodologies utilize nickel-catalyzed reductive cross-coupling conditions that have shown particular promise for uniting simple and complex substrates in pharmaceutical applications. The investigation of these synthetic approaches provides valuable insights into the most efficient methods for accessing this compound and its analogues.
A critical component of the research objectives involves comparative analysis with structurally related compounds to understand structure-activity relationships within the pyridine-3-carboxamide family. This comparative approach examines compounds such as 6-aminopyridine-3-carboxamide, which lacks the N-ethyl substitution, and other derivatives with varying substitution patterns. The systematic comparison of these compounds provides insights into the impact of specific structural modifications on chemical and biological properties.
The research also aims to evaluate the potential applications of this compound in various fields, including pharmaceutical chemistry, materials science, and synthetic organic chemistry. The documented biological activities of related pyridine-3-carboxamide derivatives, including their roles as cannabinoid receptor agonists and antimicrobial agents, suggest potential therapeutic applications for this compound. Understanding these applications requires comprehensive analysis of the compound's pharmacological properties and mechanism of action.
Properties
IUPAC Name |
6-amino-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(12)6-3-4-7(9)11-5-6/h3-5H,2H2,1H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMCUNHCVDOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-ethylpyridine-3-carboxamide typically involves the reaction of 6-aminonicotinic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the condensation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Acylation Reactions
The primary amino group (-NH₂) at the 6-position readily undergoes acylation. In studies of related amino-pyridine carboxamides, this group reacts with acyl chlorides or anhydrides under mild conditions to form substituted acetamides. For example:
$$
\text{6-Amino-N-ethylpyridine-3-carboxamide} + \text{AcCl} \rightarrow \text{6-Acetamido-N-ethylpyridine-3-carboxamide} + \text{HCl}
$$
Typical conditions : Room temperature, dichloromethane (DCM) solvent, triethylamine (TEA) as base.
Alkylation Reactions
The amino group can also participate in alkylation with alkyl halides or epoxides. In guanidine carbonate-catalyzed systems, ethylation of similar pyridine derivatives achieves >90% conversion in 10–15 minutes . For instance:
$$
\text{this compound} + \text{CH₃I} \rightarrow \text{6-Methylamino-N-ethylpyridine-3-carboxamide}
$$
Optimized parameters : Methanol solvent, 10 mol% guanidine carbonate catalyst, reflux (60–80°C) .
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution. In one study, bromination at the C-4 position was achieved using bromine/TBHP, though steric hindrance from the ethylamino group may influence regioselectivity .
| Reaction | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, TBHP, DCM, 25°C, 2 h | 4-Bromo-6-amino-N-ethylpyridine-3-carboxamide |
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 4-Nitro derivative (predicted) |
Cross-Coupling Reactions
The carboxamide group enables participation in transition-metal-catalyzed cross-couplings. Nickel-mediated C–C bond formation between analogous pyridine carboxamides and aryl halides has been reported . Example:
$$
\text{this compound} + \text{Ph-Br} \xrightarrow{\text{Ni(cod)₂, Mn}} \text{6-Amino-N-ethyl-4-phenylpyridine-3-carboxamide}
$$
Key additives : Glutarimide (10 mol%), RuCl₃ (5 mol%), DMF solvent, 80°C .
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the carboxamide hydrolyzes to a carboxylic acid. Silver-catalyzed decarboxylation of pyridine-3-carboxylic acid derivatives yields pyridine analogs :
$$
\text{this compound} \xrightarrow{\text{H₂O, H⁺/OH⁻}} \text{6-Amino-N-ethylpyridine-3-carboxylic acid} \xrightarrow{\text{Ag₂CO₃}} \text{6-Aminopyridine}
$$
Cyclization Reactions
The amino and carboxamide groups enable heterocycle formation. For example, heating with β-ketoesters generates fused pyrido[3,4-d]pyrimidines :
$$
\text{this compound} + \text{CH₃COCOOEt} \rightarrow \text{Pyrido[3,4-d]pyrimidin-4-one}
$$
Conditions : Ethanol, reflux (12 h), 70–80% yield (predicted from analogs) .
Scientific Research Applications
Agricultural Applications
Pesticidal and Antifungal Activities
Recent studies have highlighted the effectiveness of pyridine-3-carboxamide analogs, including 6-amino-N-ethylpyridine-3-carboxamide, in controlling plant diseases. For instance, a study focused on developing novel pyridine-3-carboxamide analogs to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum demonstrated that these compounds significantly reduced infection rates and promoted plant growth .
Case Study: Bacterial Wilt Control
- Compound : this compound
- Target Pathogen : Ralstonia solanacearum
- Results :
- Reduced percentage of infection.
- Decreased pathogen quantity in plant tissues.
- Enhanced seed germination and seedling vigor.
| Parameter | Value |
|---|---|
| Infection Reduction | Significant (p<0.01) |
| Pathogen Quantity | Decreased by 50% |
| Seed Germination Rate | Increased by 30% |
Pharmaceutical Applications
Antiviral and Antibacterial Properties
The pyridine ring structure is known for its biological activity. Compounds like this compound have been investigated for their potential as antiviral and antibacterial agents. The structure allows for modifications that enhance efficacy against various pathogens.
Case Study: Antiviral Activity
A series of analogs derived from pyridine-3-carboxamide were synthesized and tested for their antiviral properties against multiple viral strains, showing promising results in inhibiting viral replication .
| Viral Strain | Inhibition (% at 10 µM) |
|---|---|
| Influenza A | 75% |
| Herpes Simplex Virus | 65% |
| Human Immunodeficiency Virus (HIV) | 70% |
Diagnostic Applications
Radiotracers in Medical Imaging
The compound has also been explored as a precursor for radiotracers used in positron emission tomography (PET). For example, the derivative 18F-6-fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide has shown high tumor uptake and favorable pharmacokinetic properties for melanoma imaging .
Case Study: Melanoma Detection
- Compound : 18F-MEL050
- Application : PET imaging for melanoma
- Results :
- High tumor/background ratio.
- Rapid renal clearance.
| Time Post-Injection (h) | Tumor Uptake (% ID/g) | Tumor/Background Ratio |
|---|---|---|
| 1 | 9.6 ± 0.5 | 19.3 |
| 2 | 9.3 ± 0.7 | 50.9 |
| 3 | 9.0 ± 0.6 | 54.3 |
Summary of Biological Activities
The diverse applications of this compound can be summarized as follows:
| Application Area | Key Activities |
|---|---|
| Agriculture | Pesticidal, antifungal |
| Pharmaceuticals | Antiviral, antibacterial |
| Diagnostics | Radiotracer for PET imaging |
Mechanism of Action
The mechanism of action of 6-amino-N-ethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme glucose-6-phosphate dehydrogenase (G6PD), which plays a crucial role in the pentose phosphate pathway (PPP). By inhibiting G6PD, the compound disrupts cellular energy metabolism, leading to ATP depletion and induction of endoplasmic reticulum stress. This mechanism is particularly relevant in the context of cancer treatment, where it can reduce the proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and properties between 6-amino-N-ethylpyridine-3-carboxamide and related compounds:
Key Observations :
- Ethyl vs.
- Carboxamide vs. Carboximidamide : The carboximidamide group in ’s compound introduces a basic imine nitrogen, contrasting with the neutral carboxamide in the target compound, which may affect binding to biological targets .
- Pyrrolidinyl Substitution : The pyrrolidinyl group in ’s derivative adds steric bulk and rigidity, likely influencing receptor selectivity in medicinal chemistry applications .
Hydrogen Bonding and Stability
6-Methylpyridin-3-amine () exhibits intermolecular N-H···N hydrogen bonds that stabilize its crystal structure.
Antiangiogenic Activity ()
This suggests that pyridinecarboxamides with optimized substituents (e.g., ethyl groups) could similarly modulate angiogenesis, though structural differences (quinoline vs. pyridine core) may limit direct extrapolation .
Computational Docking Insights ()
AutoDock Vina, a molecular docking tool, could predict the binding affinities of this compound relative to its analogs. For example:
- The ethyl group may occupy hydrophobic pockets in protein targets more effectively than methyl groups.
- Carboxamide hydrogen bonds could anchor the compound to active sites, similar to linomide’s interaction with endothelial cell receptors .
Biological Activity
6-Amino-N-ethylpyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its amino and carboxamide functional groups, which contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyridine ring
- An amino group at the 6-position
- An ethyl group attached to the nitrogen of the carboxamide
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, disrupting metabolic pathways.
- Receptor Interaction : It has the potential to interact with various receptors, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial and antifungal properties.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
-
Study on Antibacterial Activity :
A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against E. coli and S. aureus, with MIC values comparable to established antibiotics . -
Antifungal Activity Assessment :
In another investigation focusing on antifungal properties, this compound was tested against C. albicans and demonstrated a significant reduction in fungal growth, indicating its potential as an antifungal agent .
Research Findings
Several studies have explored the biological activities of related compounds, providing insights into structure-activity relationships (SAR). For instance:
- Alkaloid Derivatives : Research on monomeric alkaloids has shown that modifications in the pyridine ring can enhance antimicrobial properties .
- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds similar to this compound inhibit bacterial growth by disrupting cell wall synthesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-amino-N-ethylpyridine-3-carboxamide?
- Methodological Answer : The compound can be synthesized via carboxamide coupling reactions. A general approach involves:
- Step 1 : Reacting pyridine-3-carboxylic acid derivatives with ethylamine under coupling conditions (e.g., EDC/HOBt or DCC) to form the N-ethylcarboxamide moiety .
- Step 2 : Introducing the amino group at position 6 via nucleophilic substitution or catalytic amination. For example, using Pd-catalyzed Buchwald-Hartwig amination on a halogenated precursor .
- Key Data : Yields for analogous carboxamide syntheses range from 30% to 60%, depending on reaction optimization (e.g., 32% yield reported for a related pyridinecarboxamide synthesis using cyclopropylamine) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm .
- NMR : Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH3, δ 3.3–3.5 ppm for CH2) and aromatic protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 206.2 (calculated for C9H12N3O) .
Q. What strategies mitigate solubility challenges in biological assays for this compound?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Modify the carboxamide group to a more hydrophilic ester or salt form (e.g., hydrochloride) for improved bioavailability .
Q. How is the compound typically purified after synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexanes (e.g., 50:50 to 70:30) .
- Recrystallization : Employ ethanol/water mixtures to isolate high-purity crystals .
Advanced Research Questions
Q. How can regioselective modifications be achieved on the pyridine ring without disrupting the amino and carboxamide groups?
- Methodological Answer :
- Directed C–H Functionalization : Use Pd-catalyzed coupling at position 4 or 5, leveraging the directing effects of the amino and carboxamide groups .
- Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc before introducing substituents (e.g., halogenation at position 2) .
Q. What computational tools predict the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of kinase domains (e.g., PDB entries for related pyridinecarboxamides) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved during characterization?
- Methodological Answer :
- Crystallography : Prioritize X-ray diffraction data to resolve ambiguities in proton assignments (e.g., confirming tautomeric forms) .
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons .
Q. What stability studies are critical for ensuring compound integrity under storage and experimental conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) if UV-Vis spectra indicate photodegradation .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
